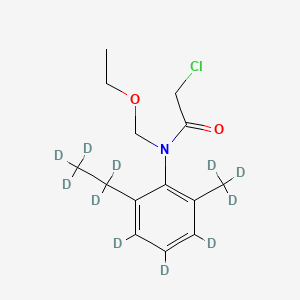
rac Mephenytoin-d3
Vue d'ensemble
Description
rac Mephenytoin-d3: is a deuterium-labeled analog of racemic mephenytoin, a compound known for its anticonvulsant properties. The deuterium labeling is used to trace the metabolic pathways and study the pharmacokinetics of the compound in biological systems. The molecular formula of this compound is C12H11D3N2O2, and it has a molecular weight of 221.27 g/mol .
Mécanisme D'action
Target of Action
The primary target of rac Mephenytoin-d3 is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons and muscle cells by regulating the flow of sodium ions .
Mode of Action
This compound interacts with its target by blocking frequency-, use-, and voltage-dependent neuronal sodium channels . This action limits the repetitive firing of action potentials, thereby controlling the spread of seizure activity .
Biochemical Pathways
This compound affects the biochemical pathways related to neuronal excitability and seizure activity. By blocking sodium channels, it inhibits the propagation of action potentials, which are essential for the transmission of electrical signals in the nervous system . This action can lead to a decrease in neuronal hyperexcitability, a common feature in seizure disorders .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6
Result of Action
The molecular and cellular effects of this compound’s action include the stabilization of neuronal membranes and the inhibition of repetitive neuronal firing . These effects can help control seizure activity and reduce the symptoms of epilepsy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of rac Mephenytoin-d3 involves the incorporation of deuterium atoms into the mephenytoin molecule. This can be achieved through chemical synthesis, where specific deuterated reagents are used to replace hydrogen atoms with deuterium. The detailed synthetic routes and reaction conditions can be found in specialized chemical literature or by consulting professional chemical laboratories .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: : rac Mephenytoin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with different functional groups.
Applications De Recherche Scientifique
rac Mephenytoin-d3 has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
rac Mephenytoin-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Propriétés
IUPAC Name |
5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662065 | |
| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185101-86-3 | |
| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)













